molecular formula C15H13N B106894 1-Phenyl-1,2-dihydroisoquinoline CAS No. 134021-15-1

1-Phenyl-1,2-dihydroisoquinoline

Cat. No. B106894
M. Wt: 207.27 g/mol
InChI Key: FTTYRRRTGNMMHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of functionalized 1,2-dihydroisoquinolines has been achieved through various multicomponent one-pot reactions. One such method involves the reaction of 2-alkynylbenzaldehydes, amines, zinc, and allylic or benzyl bromide, catalyzed by Mg(ClO4)2/Cu(OTf)2 in THF/DCE, providing an efficient route to these compounds . Another approach utilizes 2-aminobenzaldehyde derivatives and dialkyl acetylenedicarboxylates with catalytic amounts of phosphine, which is made catalytic by the in situ reduction of phosphine oxide using phenylsilane . Additionally, a protecting-group-free synthesis of 1-phenylisoquinolin-4-ols has been developed through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates . An environmentally friendly synthetic method without catalysts under mild conditions has also been reported, using ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles . Furthermore, a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides has been described for synthesizing 1-formyl-1,2-dihydroquinolines . Lastly, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions involving 2-(2-formylphenyl)ethanone, amine, and diethyl phosphite has been achieved using CuI catalysis .

Molecular Structure Analysis

Conformational studies and molecular modeling have been conducted on a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which are related to 1-phenyl-1,2-dihydroisoquinoline. These studies employed molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy to understand the conformational preferences and the relationship between structure and biological activity as D1 dopamine receptor ligands . The 6-membered heterocyclic ring in these compounds preferred the half-chair conformation with the phenyl rings pseudo-equatorial .

Chemical Reactions Analysis

The reactivity of 1-phenyl-1,2-dihydroisoquinoline derivatives in various chemical reactions has been explored. For instance, the synthesis of 1-Acyl-3,4-dihydroquinazoline-2(1H)-thiones was achieved by cyclization of N-[2-(isothiocyanatomethyl)phenyl] amides generated in situ from N-[2-(azidomethyl)phenyl] amides10. Additionally, the synthesis and stereochemical studies of 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives have been reported, providing insights into the relative configurations and predominant conformations of these products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1,2-dihydroisoquinoline derivatives are influenced by the substituents on the phenyl groups. For example, the reactivity of Schiff bases increased with the introduction of α-benzoyl and α-ester groups, and the cyclization yield was also dependent on the position of the substituents . The distances between pharmacophoric atoms in the molecular structure, such as Cl, N, O, and the centroid of the phenyl or benzyl ring, were found to correlate with biological activity .

Scientific Research Applications

Antiparasitic Agents

1-Phenyl-1,2-dihydroisoquinoline derivatives have demonstrated significant antitrichinosis effects. Specifically, compounds like 1-[(2-acylamino)phenyl]-3,4-dihydroisoquinolines were synthesized and exhibited low toxicity while showing high efficacy against trichinosis, a parasitic disease caused by roundworms (Mikhaĭlitsyn et al., 1997).

Chemical Synthesis and Reagent Development

1-Phenyl-1,2-dihydroisoquinoline compounds have been utilized in chemical synthesis and as reagents. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. This compound allows for chemoselective reactions under mild conditions, expanding the possibilities in synthetic chemistry (Saito et al., 2006).

Asymmetric Hydrogenation and Drug Synthesis

The asymmetric hydrogenation process of 1-phenyl-3,4-dihydroisoquinoline derivatives has been crucial in synthesizing key intermediates for drugs such as Solifenacin, a urinary antispasmodic drug. This novel approach has shown high efficiency and yield, underlining the significance of 1-Phenyl-1,2-dihydroisoquinoline in pharmaceutical manufacturing (Ruzic et al., 2012).

Cancer Research and Antitumor Agents

Compounds derived from 1-Phenyl-1,2-dihydroisoquinoline have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives showed potent activity against various human tumor cell lines, suggesting their potential as antitumor agents and their role in cancer research (Cheon et al., 1999).

Antidepressant and Anticonvulsant Properties

A series of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated as candidate antidepressant and anticonvulsant agents. Some compounds demonstrated potent antidepressant activity and also exhibited anti-inflammatory and analgesic activities, indicating a broad spectrum of potential therapeutic applications (Fu et al., 2018).

properties

IUPAC Name

1-phenyl-1,2-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTYRRRTGNMMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,2-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Gawinecki, E Kolehmainen, H Loghmani‐Khouzani… - 2006 - Wiley Online Library
Most benzoannulated 2‐methylpyridines react with phenyllithium and substituted alkyl benzoates to give the corresponding 2‐phenacylpyridines. 3‐Methylisoquinoline is transformed …
IY Chernyshov, VV Levin, AD Dilman… - Russian Chemical …, 2010 - Springer
A three-step method for the preparation of CF 3 -substituted 1,2,3,4-tetrahydroisoquino-lines and 1,2,3,6-tetrahydropyridines has been suggested. The first step includes alkylation of …
Number of citations: 9 link.springer.com
B Wünsch, S Nerdinger - European Journal of Organic …, 1998 - Wiley Online Library
A series of enantiomerically pure 2‐(2‐bromobenzyl)‐1,3‐dioxolanes 10 has been prepared by transacetalization of the dimethyl acetal 8 or the enol ether 7 with enantiomerically pure …
TA Geissman, MJ Schlatter, ID Webb… - The Journal of Organic …, 1946 - ACS Publications
X--q/Xq-# a large number of substances were prepared and tested in an effort to determine the structural requirements for activity and to discover chelates with oxygencarrying …
Number of citations: 86 pubs.acs.org
C Bender, J Liebscher - ARKIVOC: Online Journal of Organic …, 2009 - arkat-usa.org
Reaction of isoquinolines with (R)-menthyl chlorocarbonate or (S)-α-Cbz-aminoacyl fluorides and arenes or heteroarenes gave access to 2-acyl-1-aryl-1, 2-dihydroisoquinolines in a …
Number of citations: 7 www.arkat-usa.org
M Shibasaki, M Kanai, T Mita - Organic Reactions, 2004 - Wiley Online Library
Alpha‐amino acids are important building blocks for proteins, peptides, and pharmaceuticals. Among a variety of methods to synthesize optically active alpha‐amino acids, the Strecker …
Number of citations: 75 onlinelibrary.wiley.com
TJA Graham - 2014 - search.proquest.com
Part I of this thesis will cover the discovery of a Ni-catalyzed cross coupling reaction between N-acyliminium ions derived from quinoline and isoquinoline-based N, O-acetals and …
Number of citations: 2 search.proquest.com
LE Overman - 2008 - books.google.com
Organic Reactions is a collection of chapters, each devoted to a single reaction or a definitive phase of a reaction of wide applicability, with particular attention given to limitations, …
Number of citations: 56 books.google.com
B Wünsch, S Nerdinger - European journal of organic …, 1999 - Wiley Online Library
A novel asymmetric synthesis of 1‐aryl‐1,2,3,4‐tetrahydroisoquinolines has been developed. The key step in this synthesis is the diastereoselective addition of homochiral (2‐…

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